2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid
CAS No.: 326609-39-6
Cat. No.: VC21499194
Molecular Formula: C11H12FNO5S
Molecular Weight: 289.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326609-39-6 |
|---|---|
| Molecular Formula | C11H12FNO5S |
| Molecular Weight | 289.28g/mol |
| IUPAC Name | 2-fluoro-5-morpholin-4-ylsulfonylbenzoic acid |
| Standard InChI | InChI=1S/C11H12FNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
| Standard InChI Key | YCAZLVRLLIGVAA-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is characterized by its molecular formula C₁₁H₁₂FNO₅S and a molecular weight of 289.28 g/mol. The compound's structure features a benzoic acid core with a fluorine atom at position 2 and a morpholin-4-ylsulfonyl group at position 5. This arrangement of functional groups provides the compound with distinct chemical properties that make it valuable for various applications.
The compound is registered with CAS number 326609-39-6 and is known by several alternative names, including 2-fluoro-5-(4-morpholinylsulfonyl)benzoic acid and 2-Fluoro-5-(morpholine-4-sulfonyl)-benzoic acid . For structural representation and identification, the compound has standardized notations including its IUPAC name, InChI, and SMILES codes.
Physical and Chemical Properties
2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems. The compound has a melting point range of 201-203°C , indicating its solid state at room temperature and providing information about its purity and crystalline nature.
Table 1: Key Physical and Chemical Properties of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid
The compound's xlogP value of 0.76 suggests moderate lipophilicity, which affects its solubility characteristics and potential for membrane permeability in biological systems. The topological polar surface area (tPSA) of 86 Ų provides insight into the compound's potential for passive molecular transport through membranes, which is relevant for drug development applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves a multi-step process starting from 2-fluorobenzoic acid. A common synthetic approach includes:
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Sulfonylation: Treatment of 2-fluorobenzoic acid with chlorosulfonic acid to introduce the sulfonyl group at the 5-position.
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Morpholine Introduction: Reaction of the sulfonylated intermediate with morpholine to form the morpholin-4-ylsulfonyl derivative.
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Purification: The final product is typically purified through recrystallization or chromatography techniques to obtain high-purity material.
Industrial Production Methods
For larger-scale production, the synthetic methods are often optimized to improve efficiency and yield. Industrial production may employ:
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Continuous flow reactors that allow for better temperature control and mixing.
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Automated synthesis systems for precise reagent addition and reaction monitoring.
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Efficient purification processes that minimize solvent usage and maximize product recovery.
These methods are designed to ensure consistent quality and high purity of the final product while optimizing resource utilization and minimizing waste generation.
Chemical Reactivity
Types of Reactions
2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid can participate in various chemical reactions due to its reactive functional groups:
Substitution Reactions
The fluorine atom at position 2 is susceptible to nucleophilic aromatic substitution reactions. Various nucleophiles, including amines and thiols, can replace the fluorine atom under appropriate reaction conditions. These substitution reactions allow for the creation of diverse derivatives with modified properties.
Oxidation and Reduction Reactions
The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group. These transformations can alter the electronic and steric properties of the molecule, leading to derivatives with different biological activities.
Coupling Reactions
The benzoic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reactivity makes the compound valuable as a building block in the synthesis of more complex molecules.
Common Reagents and Reaction Conditions
Different reactions of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid require specific reagents and conditions:
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For substitution reactions: Common nucleophiles include amines and thiols, typically with bases such as sodium hydride or potassium carbonate to facilitate the reaction.
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For oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed under controlled conditions.
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For reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often with careful temperature control due to the presence of multiple functional groups.
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For coupling reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling reactions, allowing for the formation of complex molecular structures.
Applications in Scientific Research
Organic Synthesis Applications
In organic synthesis, 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid serves as a valuable building block for the creation of complex molecules. Its specific functional groups provide distinct reaction sites that can be selectively modified, making it useful in the design and synthesis of target compounds with specific properties.
Medicinal Chemistry and Drug Development
The compound has potential applications in medicinal chemistry, particularly as:
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A pharmaceutical intermediate in the synthesis of drug candidates.
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A potential active ingredient in drug development programs, leveraging its biological activity profile.
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A structural component in studies of structure-activity relationships for drug design.
The morpholine ring in the compound enhances its ability to interact with biological targets, while the fluorine atom can contribute to metabolic stability and binding affinity, properties that are valuable in drug development.
Materials Science
In materials science, the compound may contribute to the development of:
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New catalysts for chemical transformations.
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Functional polymers with specific properties.
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Advanced materials with tailored characteristics.
Biological Activity
Mechanism of Action
The biological activity of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is related to its molecular structure and the specific interactions it can form with biological targets. The compound's mechanism of action involves:
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Hydrogen bonding and electrostatic interactions facilitated by the fluorine atom and sulfonyl group.
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Enhanced solubility and bioavailability due to the morpholine ring.
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Specific binding to molecular targets, potentially influencing various biological pathways.
The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can form additional hydrogen bonds with protein residues. Together, these features can influence the compound's binding affinity and specificity for biological targets.
Reported Biological Activities
Research indicates that 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid exhibits biological activity across various assays, including:
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Potential antibacterial properties against both Gram-positive and Gram-negative bacteria, possibly through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
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Enzyme inhibition capabilities, which could lead to therapeutic applications in treating diseases where specific enzymes are overactive.
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Receptor modulation potential, which might influence cellular signaling pathways crucial for various physiological responses.
The compound's biological activity makes it a subject of interest for further research in pharmaceutical development and biological applications.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid but differ in key functional groups:
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2-Fluoro-5-(methylsulfonyl)benzoic acid: Contains a methyl group instead of a morpholine ring.
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2-Fluoro-5-(ethylsulfonyl)benzoic acid: Features an ethyl group in place of the morpholine ring.
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2-Fluoro-5-(piperidin-4-ylsulfonyl)benzoic acid: Contains a piperidine ring instead of a morpholine ring.
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2-Fluoro-5-(phenylsulfamoyl)benzoic acid: Features a phenylsulfamoyl group rather than the morpholin-4-ylsulfonyl group .
Comparative Analysis
What distinguishes 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid from its structural analogs is the presence of the morpholine ring, which imparts unique properties to the compound:
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Different solubility profiles due to the morpholine ring's ability to enhance aqueous solubility.
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Distinct hydrogen bonding patterns that influence interactions with biological targets.
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Specific reactivity in chemical transformations related to the morpholine nitrogen's nucleophilicity.
These differences highlight the unique position of this compound within its chemical family and explain its specific applications in research and potential pharmaceutical development.
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